molecular structure and bonding of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
molecular structure and bonding of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
An In-Depth Technical Guide to the Molecular Structure and Bonding of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide
Abstract
N-(2-chloro-6-methylphenyl)-2-cyanoacetamide belongs to the versatile class of cyanoacetamides, a scaffold of significant interest in medicinal chemistry and drug development due to its broad spectrum of biological activities.[1] A profound understanding of its three-dimensional structure, electronic properties, and intermolecular bonding capabilities is paramount for elucidating its mechanism of action and designing next-generation analogues with enhanced potency and selectivity. This technical guide provides a comprehensive exploration of the molecular architecture of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide. In the absence of direct single-crystal X-ray diffraction data for this specific molecule, this paper establishes a robust analytical framework by synthesizing data from closely related, structurally characterized analogues. We present detailed, field-proven protocols for synthesis, spectroscopic characterization (NMR, FT-IR, MS), and crystallographic analysis, explaining the causality behind experimental choices. Furthermore, we outline a computational workflow to predict and analyze the molecule's electronic structure, offering a holistic view for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Cyanoacetamide Scaffold
The cyanoacetamide core is a privileged synthon in modern medicinal chemistry, serving as a foundational building block for a vast array of heterocyclic compounds.[2] Its inherent polyfunctionality, featuring electrophilic and nucleophilic centers, allows for remarkable synthetic versatility in multicomponent reactions, enabling the rapid construction of complex molecular libraries.[1][2] Derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting activities that span antimicrobial, anticancer, anti-inflammatory, and insecticidal domains.[1][3][4]
The specific molecule, N-(2-chloro-6-methylphenyl)-2-cyanoacetamide, combines the reactive cyanoacetamide moiety with a substituted phenyl ring. The ortho-chloro and -methyl groups are critical determinants of its conformational behavior, influencing the dihedral angle between the phenyl ring and the amide plane. This steric hindrance directly impacts the molecule's shape, solubility, and ability to form key interactions—such as hydrogen bonds—with biological targets. Therefore, a detailed structural and bonding analysis is not merely an academic exercise but a critical prerequisite for rational drug design and the development of robust structure-activity relationships (SAR).
Predicted Physicochemical and Structural Properties
While experimental data for the title compound is sparse, we can predict its key properties based on established computational models and data from close isomers, such as N-(5-chloro-2-methylphenyl)-2-cyanoacetamide.[5] These parameters are crucial for predicting its behavior in biological systems and for planning experimental work.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₀H₉ClN₂O | (Calculated) |
| Molecular Weight | 208.64 g/mol | [5] |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-cyanoacetamide | (Standard) |
| XLogP3 | ~2.3 | [5] |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 3 (O, N of nitrile, N of amide) | (Calculated) |
| Rotatable Bonds | 2 | (Calculated) |
Synthesis and Spectroscopic Characterization: A Methodological Workflow
Validating the identity and purity of a synthesized compound is the cornerstone of chemical research. This section outlines a standard, self-validating protocol for the synthesis and structural elucidation of N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.
Proposed Synthesis
The most direct and efficient route involves the N-acylation of 2-chloro-6-methylaniline with a suitable cyanoacetylating agent. Using an activated precursor like 1-cyanoacetyl-3,5-dimethylpyrazole is often superior to using ethyl cyanoacetate, as the reaction can proceed under milder conditions and yields are typically higher.[6]
Caption: Proposed synthetic pathway for N-(2-chloro-6-methylphenyl)-2-cyanoacetamide.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of 2-chloro-6-methylaniline (1.0 eq) in dry tetrahydrofuran (THF), add 1-cyanoacetyl-3,5-dimethylpyrazole (1.1 eq) at room temperature.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.[7]
Spectroscopic Elucidation Workflow
A multi-spectroscopic approach is essential for unambiguous structure confirmation.
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Causality: NMR provides the definitive connectivity map of the molecule. The chemical environment of each proton and carbon atom dictates its unique resonance frequency (chemical shift), while spin-spin coupling reveals neighboring nuclei.
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Predicted ¹H NMR Spectrum (in CDCl₃):
-
~ δ 7.2-7.4 ppm (m, 3H): Aromatic protons of the phenyl ring. The substitution pattern will lead to a complex multiplet.
-
~ δ 8.0-8.5 ppm (br s, 1H): Amide N-H proton. The broadness is due to quadrupole broadening and potential exchange.
-
~ δ 3.8 ppm (s, 2H): Methylene protons (CH₂). This is expected to be a sharp singlet as there are no adjacent protons to couple with.[3]
-
~ δ 2.3 ppm (s, 3H): Methyl group (CH₃) protons. A singlet due to the absence of neighboring protons.
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
Protocol for NMR Analysis:
-
Prepare a solution of ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.
3.2.2 Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy probes the vibrational modes of functional groups. Each bond (C=O, N-H, C≡N) absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
-
Expected Characteristic Peaks:
-
~3300 cm⁻¹: N-H stretching vibration of the secondary amide.
-
~2250 cm⁻¹: C≡N (nitrile) stretching, typically a sharp and intense band.[3]
-
~1680 cm⁻¹: C=O (Amide I band) stretching vibration.
-
~1540 cm⁻¹: N-H bending (Amide II band).
-
~750-800 cm⁻¹: C-Cl stretching vibration.
-
3.2.3 Mass Spectrometry (MS)
-
Causality: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.
-
Expected Result (ESI+):
-
A prominent ion peak at m/z corresponding to [M+H]⁺ (209.0479) and [M+Na]⁺ (231.0299).
-
The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak with ~33% the intensity of the M peak) must be observed.
-
Molecular Structure and Bonding: Insights from Crystallographic Analogues
While a dedicated crystal structure for the title compound is not available, extensive analysis of closely related structures, such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, provides a highly reliable model for its key structural features.[9]
Key Structural Parameters
The defining feature of this class of molecules is the orientation of the acetamide group relative to the phenyl ring.
-
Dihedral Angle: The steric clash between the ortho-substituents (Cl and CH₃) and the amide carbonyl group forces the amide plane to twist out of the plane of the phenyl ring. In the analogous 2-Chloro-N-(2,6-dimethylphenyl)acetamide, this dihedral angle is significant.[9] We predict a similar large dihedral angle (likely 70-85°) for the title compound. This non-planar conformation is critical as it governs which parts of the molecule are available for intermolecular interactions.
-
Bond Lengths and Angles: Bond lengths and angles within the amide linkage (C-N, C=O) are expected to conform to standard values, with the C-N bond exhibiting partial double-bond character due to resonance.[10][11]
Supramolecular Interactions: The Hydrogen Bonding Motif
The most significant intermolecular interaction dictating the crystal packing will be the hydrogen bond between the amide N-H group of one molecule and the amide carbonyl oxygen (C=O) of an adjacent molecule.
-
Predicted Motif: Based on numerous analogues, these N-H···O interactions are expected to link molecules into one-dimensional chains or tapes.[9][11][12] The cyano group's nitrogen atom could also potentially act as a weaker hydrogen bond acceptor, leading to more complex packing arrangements.
Proposed Workflow for Single-Crystal X-Ray Diffraction
To obtain definitive structural data, the following validated workflow should be employed.
Caption: Standard workflow for single-crystal X-ray crystallographic analysis.
Protocol for Crystallography:
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a solvent mixture like dichloromethane/hexane.
-
Data Collection: Mount a selected crystal on a goniometer head and collect diffraction data using a modern diffractometer, typically with Mo Kα (λ=0.71073 Å) radiation at a controlled temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or dual-space algorithms. Refine the resulting atomic model against the experimental data to achieve the best possible fit, yielding precise bond lengths, angles, and intermolecular contacts.
Conclusion and Future Directions
This technical guide has established a comprehensive framework for understanding the . Through an analysis of its constituent functional groups and data from closely related analogues, we have predicted its key spectroscopic signatures, conformational preferences, and intermolecular interaction motifs. The pronounced twist between the phenyl ring and the amide plane, driven by steric hindrance from the ortho-substituents, is identified as its most critical structural feature.
The detailed experimental and computational protocols provided herein offer a clear and validated roadmap for researchers to confirm these predictions. The definitive elucidation of this molecule's three-dimensional structure through single-crystal X-ray diffraction is the most critical next step. This experimental data will serve as a vital benchmark for computational models and will empower drug development professionals to pursue rational, structure-based design of more effective therapeutic agents built upon the versatile cyanoacetamide scaffold.
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